molecular formula C147H253N45O43 B137164 Cecropin P1 CAS No. 125667-96-1

Cecropin P1

Cat. No. B137164
M. Wt: 3338.9 g/mol
InChI Key: PRIVBYDFWSFUFP-RJLJEYQFSA-N
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Description

Cecropin P1 is an antimicrobial peptide originally found in insects and later identified in mammals, specifically isolated from pig intestines. It is a cecropin-type peptide consisting of 31 amino acid residues and is characterized by its antibacterial activity against a range of Gram-negative and some Gram-positive bacteria. Unlike its insect counterparts, cecropin P1 from mammals is not amidated at the C-terminus and has a free C-terminal carboxyl group. The peptide's structure and antibacterial properties have been confirmed through solid-phase synthesis and subsequent assays on various bacteria .

Synthesis Analysis

The synthesis of cecropin P1 and its analogs has been achieved through solid-phase methods. These synthetic peptides have been shown to be homogeneous and exhibit antibacterial activity comparable to that of natural cecropin P1. The synthesis process has also been used to investigate the role of the amino terminus in the peptide's antibacterial function . Additionally, the synthesis of cecropin A(1-33), a related peptide, has been optimized to yield high coupling efficiencies and minimal byproducts, which has implications for the synthesis of cecropin P1 as well .

Molecular Structure Analysis

Proton-NMR and CD spectroscopy have been utilized to determine the structure of cecropin P1 in solution. The peptide forms an alpha-helix along nearly its full length, with a long amphipathic section and a short hydrophobic section. This structure is capable of spanning a lipid membrane, which is crucial for its antibacterial activity. The helical structure is well-defined and differs from the helix-hinge-helix structure found in cecropin A and related peptides .

Chemical Reactions Analysis

Cecropin P1 interacts with phospholipid vesicles, and this interaction is key to its mechanism of action. The peptide binds better to acidic phosphatidylserine/phosphatidylcholine vesicles than to zwitterionic vesicles, correlating with its ability to permeate bacterial membranes. The binding is noncooperative, and the peptide does not aggregate in the membrane at high concentrations. Instead, it disrupts the bacterial membrane by disintegrating the lipid packing in the bilayers .

Physical and Chemical Properties Analysis

The physical and chemical properties of cecropin P1 have been studied through various spectroscopic and surface analysis techniques. The peptide's conformation, orientation, and surface density on immobilized surfaces have been determined, showing that it maintains an alpha-helical structure in different environmental conditions. The peptide's surface structure is influenced by factors such as pH, solution conformation, and concentration. Additionally, the presence of a reducing agent can increase the immobilized peptide surface density . Molecular dynamics simulations have also provided insights into the conformational changes of cecropin P1 when interacting with different surfaces, revealing the importance of ionic strength and surface hydrophobicity on the peptide's structure .

Scientific Research Applications

Antibacterial Activity of Cecropin P1

Cecropin P1 exhibits potent antibacterial properties, particularly against major bacterial pathogens. Gholizadeh and Moradi (2020) conducted a comprehensive review, finding that cecropins effectively disrupt the membrane of microorganisms such as Acinetobacter, Escherichia coli, and Staphylococcus, highlighting their potential as candidates for developing new antibiotics due to their non-adverse effects on human cells (Gholizadeh & Moradi, 2020).

Structural Implications in Antimicrobial Action

The structure of cecropin peptides plays a crucial role in their antimicrobial action. Soares and Mello (2004) detailed that cecropins, primarily derived from insects and pigs, exhibit a unique behavior where they present a random structure in solution but transform into an amphipathic α-helix upon interacting with membrane surfaces. This structural adaptation contributes to their durability and effectiveness, surviving exposure to high temperatures and organic solvents, and opens avenues for their application in targeted cell delivery systems, novel antibiotics, and food preservation additives (Soares & Mello, 2004).

Future Directions

Cecropin P1 has been recognized by the pharmaceutical industry as an attractive class of therapeutic agents . Considering the advances in the successful application of peptides in leishmaniasis chemotherapy, possible approaches and future directions are being discussed .

properties

IUPAC Name

(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[2-[[2-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C147H253N45O43/c1-18-75(9)113(140(229)167-81(15)120(209)188-114(76(10)19-2)141(230)168-82(16)121(210)189-115(77(11)20-3)142(231)178-94(47-50-106(154)198)123(212)164-66-108(200)163-68-110(202)192-60-36-46-105(192)139(228)179-97(145(234)235)45-35-59-161-147(158)159)187-109(201)67-165-124(213)95(48-51-111(203)204)176-138(227)104(72-196)186-143(232)116(78(12)21-4)190-130(219)93(44-34-58-160-146(156)157)174-127(216)90(41-26-31-55-150)172-125(214)88(39-24-29-53-148)170-118(207)79(13)166-136(225)102(70-194)184-135(224)101(64-107(155)199)183-129(218)96(49-52-112(205)206)177-132(221)98(61-73(5)6)181-128(217)91(42-27-32-56-151)173-126(215)89(40-25-30-54-149)171-119(208)80(14)169-144(233)117(83(17)197)191-131(220)92(43-28-33-57-152)175-137(226)103(71-195)185-133(222)99(62-74(7)8)182-134(223)100(180-122(211)86(153)69-193)63-84-65-162-87-38-23-22-37-85(84)87/h22-23,37-38,65,73-83,86,88-105,113-117,162,193-197H,18-21,24-36,39-64,66-72,148-153H2,1-17H3,(H2,154,198)(H2,155,199)(H,163,200)(H,164,212)(H,165,213)(H,166,225)(H,167,229)(H,168,230)(H,169,233)(H,170,207)(H,171,208)(H,172,214)(H,173,215)(H,174,216)(H,175,226)(H,176,227)(H,177,221)(H,178,231)(H,179,228)(H,180,211)(H,181,217)(H,182,223)(H,183,218)(H,184,224)(H,185,222)(H,186,232)(H,187,201)(H,188,209)(H,189,210)(H,190,219)(H,191,220)(H,203,204)(H,205,206)(H,234,235)(H4,156,157,160)(H4,158,159,161)/t75-,76-,77-,78-,79-,80-,81-,82-,83+,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,113-,114-,115-,116-,117-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIVBYDFWSFUFP-RJLJEYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C147H253N45O43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10154846
Record name Cecropin P1-LI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cecropin P1

CAS RN

125667-96-1
Record name Cecropin P1-LI
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125667961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cecropin P1-LI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2,370
Citations
HG Boman, B Agerberth, A Boman - Infection and immunity, 1993 - Am Soc Microbiol
… Since cecropin P1 and PR-39 were isolated … cecropin P1 and PR-39 for their action on Escherichia coli. Our results show that these two peptides differ in their mechanisms; cecropin P1 …
Number of citations: 753 journals.asm.org
E Gazit, A Boman, HG Boman, Y Shai - Biochemistry, 1995 - ACS Publications
Revised Manuscript Received June 29, 1995® abstract: Cecropins are positively charged antibacterial polypeptides that were originally isolated from insects. Later on a mammalian …
Number of citations: 447 pubs.acs.org
E Gazit, IR Miller, PC Biggin, MSP Sansom… - Journal of molecular …, 1996 - Elsevier
… To gain insight into the mechanism of membrane permeation, the secondary structure and the orientation within phospholipid membranes of the mammalian cecropin P1 (CecP) was …
Number of citations: 359 www.sciencedirect.com
V Smeianov, K Scott, G Reid - Microbes and infection, 2000 - Elsevier
Two mammalian antimicrobial peptides, FA-LL-37 and cecropin P1, were tested for activity against six uropathogens and five Lactobacillus strains by broth microdilution assay. Both …
Number of citations: 77 www.sciencedirect.com
D SIPOS, M ANDERSSON… - European Journal of …, 1992 - Wiley Online Library
… The amidated cecropin P1 shows somewhat stronger antibacterial activity but is also more … In the present study the conformation of the mammalian cecropin P1 in the same type of …
Number of citations: 139 febs.onlinelibrary.wiley.com
A Pillai, S Ueno, H Zhang, JM Lee, Y Kato - Biochemical Journal, 2005 - portlandpress.com
… research on cecropin P1 has accumulated [17], and cecropin P1 is one of best characterized antimicrobial peptides. In the present study, the precursor of cecropin P1 was revealed, and …
Number of citations: 92 portlandpress.com
MH Baek, M Kamiya, T Kushibiki… - Journal of peptide …, 2016 - Wiley Online Library
… The AMP cecropin P1 (CP1), isolated from nematodes found in the stomachs of pigs, is known to exhibit antimicrobial activity against Gram‐negative bacteria. In this study, we …
Number of citations: 24 onlinelibrary.wiley.com
C Guo, Y Huang, P Cong, X Liu… - BMC …, 2014 - bmcmicrobiol.biomedcentral.com
… The aim of this study was to evaluate the inhibitory effects and underlying molecular mechanisms of the antimicrobial peptide cecropin P1 (CP1) against PRRSV infection in vitro. CP1 …
Number of citations: 24 bmcmicrobiol.biomedcentral.com
A Sarmasik, TT Chen - Aquaculture, 2003 - Elsevier
Cecropins are a group of antimicrobial peptides which have bactericidal activity against a broad range of bacteria. To date, the cecropins used in a variety of studies were either purified …
Number of citations: 43 www.sciencedirect.com
M Andersson, A Boman, HG Boman - Cellular and Molecular Life Sciences …, 2003 - Springer
… Based on the elution profile of synthetic cecropin P1 from our C18 column (between 39–40% … The antibacterial activities were estimated from standard curves with cecropin P1 on E. coli …
Number of citations: 101 link.springer.com

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